N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide
Description
Chemical Structure and Properties
N,N-Diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide (CAS: 328028-13-3) is a sulfonamide derivative with the molecular formula C₁₀H₁₆N₄O₄S and a molecular weight of 288.32 g/mol . Its structure features:
- A sulfonamide group (-SO₂N) substituted with diethyl groups.
- A hydrazinyl (-NH-NH₂) group at the 4-position of the benzene ring.
- A nitro (-NO₂) group at the 3-position.
Key physicochemical data includes predicted collision cross-section (CCS) values for various adducts, such as 158.3 Ų for [M+H]⁺ and 160.7 Ų for [M-H]⁻, derived from ion mobility spectrometry .
Properties
IUPAC Name |
N,N-diethyl-4-hydrazinyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S/c1-3-13(4-2)19(17,18)8-5-6-9(12-11)10(7-8)14(15)16/h5-7,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJCBNRARESCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide typically involves the reaction of N,N-diethyl-4-nitrobenzenesulfonamide with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or azo compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Family
Substituent Variations on the Benzene Ring
N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide Features methoxy (-OCH₃) and amino (-NH₂) groups instead of hydrazinyl and nitro groups. The electron-donating methoxy group contrasts with the electron-withdrawing nitro group in the target compound, affecting solubility and reactivity .
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 93972-45-3) Contains hydroxy (-OH), amino (-NH₂), and nitro (-NO₂) groups. The dimethyl sulfonamide group reduces steric hindrance compared to diethyl in the target compound .
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
- A bulky hydroxy-dimethylethyl substituent replaces the hydrazinyl-nitro system.
- Demonstrates hydrogen-bonding capabilities via the hydroxyl group, unlike the target compound’s hydrazinyl .
Functional Group Replacements
Substituted Diazepanyl Sulfonamides (e.g., 10c , 10d in )
- Example: N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (C₁₈H₂₂ClN₃O₂S, MW 379.90).
- The diazepanyl group introduces a seven-membered ring, enhancing conformational flexibility compared to the rigid hydrazinyl group .
Triazole Carbohydrazones (e.g., 4a in ) Example: 5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone.
Molecular Properties
- Nitro vs.
- Hydrazinyl vs. Diazepanyl : The hydrazinyl group offers bidentate hydrogen-bonding capabilities, while diazepanyl groups provide bulkier, flexible scaffolds .
Biological Activity
N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a sulfonamide functional group, which is known for its diverse biological applications. The compound can be synthesized through various organic reactions, including oxidation, reduction, and nucleophilic substitution, leading to derivatives with distinct properties .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. In particular, it has been evaluated against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 17.2 | 3.9 |
| Escherichia coli | 14.3 | 12.0 |
| Bacillus subtilis | 12.0 | 15.6 |
| Pseudomonas aeruginosa | 13.5 | 14.3 |
These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression at the G0/G1 phase. Compounds similar to this compound have demonstrated significant effects on oncogene expression .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling and metabolic pathways.
- Cellular Modulation : It modulates various cellular processes, which may include apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in pathogens .
Case Studies
Recent studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Antibacterial Activity : A study conducted by Kendre's group demonstrated that derivatives synthesized from this compound showed potent antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : Another study evaluated its effects on cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 1 µM, indicating its potential as a therapeutic agent against various cancers .
Summary
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows for diverse applications in medicinal chemistry, warranting further research to fully elucidate its mechanisms and therapeutic potential.
Q & A
Basic Question: What are the recommended strategies for synthesizing N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide and its structural analogs?
Methodological Answer:
Synthesis typically involves multi-step functionalization of the benzene sulfonamide core. Key steps include:
- Sulfonamide formation : Reacting a nitrobenzene precursor with chlorosulfonic acid to introduce the sulfonamide group.
- Hydrazine substitution : Introducing the hydrazinyl group via nucleophilic substitution under reflux conditions with hydrazine hydrate .
- Nitro group retention : Ensuring the nitro group at the 3-position remains stable during synthesis by avoiding strong reducing agents until final steps.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. For analogs, substituents like cycloheptyl or triazole rings (e.g., as in ) can be introduced via Suzuki coupling or click chemistry .
Basic Question: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent environments. For example, the diethyl group’s N–CH₂ protons appear as a quartet at δ ~3.4–3.6 ppm, while aromatic protons near the nitro group show deshielding (δ ~8.0–8.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) and nitro group (N–O stretch at ~1520 cm⁻¹).
- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Hydrazinyl groups often lose NH₂NH₂ (32 Da) during ionization .
Basic Question: What are the common chemical reactions involving the nitro and hydrazinyl groups in this compound?
Methodological Answer:
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, but may require protection of the hydrazinyl group to avoid side reactions .
- Hydrazinyl reactivity : Forms Schiff bases with carbonyl compounds (e.g., ketones) or coordinates with metal ions (e.g., Cu²⁺, Fe³⁺) for chelation studies .
- Substitution reactions : The hydrazinyl group can undergo alkylation (e.g., with methyl iodide) to modify solubility or bioactivity .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
Contradictions often arise from assay conditions or structural impurities. Recommendations:
- Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and control for solvent effects (DMSO concentration ≤1%).
- Purity validation : Employ HPLC-MS to confirm ≥95% purity, as trace impurities (e.g., unreacted nitro precursors) may skew results .
- Mechanistic studies : Compare binding affinity to target enzymes (e.g., dihydrofolate reductase) via SPR or fluorescence quenching .
Advanced Question: What experimental design principles apply to optimizing this compound’s selectivity for enzyme inhibition?
Methodological Answer:
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace diethyl with morpholine) and test inhibitory potency against off-target enzymes (e.g., JAK2 vs. JAK1) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to active sites. For example, the nitro group may form π-stacking with tyrosine residues in JAK1 .
- Selectivity assays : Perform parallel screens against related enzymes (e.g., COX-1/2, carbonic anhydrase) to identify cross-reactivity .
Advanced Question: How do steric and electronic effects of the nitro and hydrazinyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric hindrance : The bulky diethyl group ortho to the hydrazinyl group may limit access to Pd catalysts in Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic effects : The electron-withdrawing nitro group deactivates the benzene ring, slowing electrophilic substitution. Conversely, the hydrazinyl group (electron-donating) activates para positions for nucleophilic attacks .
Advanced Question: What crystallographic data interpretation methods are critical for analyzing this compound’s solid-state structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–S–N in sulfonamide) and torsion angles to confirm stereochemistry. For example, the nitro group’s coplanarity with the benzene ring affects π-conjugation .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between hydrazinyl NH and sulfonamide O) to explain packing motifs .
Advanced Question: How can researchers address stability issues (e.g., hydrazine degradation) during long-term storage?
Methodological Answer:
- Storage conditions : Keep under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidation of the hydrazinyl group .
- Periodic analysis : Monitor degradation via TLC or LC-MS every 6 months .
Advanced Question: What computational methods are suitable for predicting this compound’s metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for nitro reduction or sulfonamide hydrolysis.
- CYP450 docking simulations : Predict cytochrome P450-mediated oxidation sites using tools like Schrödinger’s Glide .
- MetaSite : Software-based prediction of phase I/II metabolites (e.g., glucuronidation of hydrazine derivatives) .
Advanced Question: How can contradictory solubility data (e.g., DMSO vs. aqueous buffer) be reconciled for in vitro assays?
Methodological Answer:
- Solubility profiling : Use shake-flask method with UV-Vis quantification across solvents (e.g., DMSO, PBS pH 7.4).
- Co-solvent strategies : Gradually titrate DMSO stock solutions into assay buffers (final DMSO ≤0.5%) to avoid precipitation .
- Surfactant use : Add Tween-20 (0.01% w/v) to improve aqueous solubility of hydrophobic analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
